REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)=O.[N+]([O-])(O)=O.[NH2:18][C:19]([NH2:21])=N.[OH-].[Na+].[CH2:24](O)CCC>>[N:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:5]2[CH:4]=[CH:3][N:18]=[C:19]([NH2:21])[CH:24]=2)[CH:8]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C=1C=NC=CC1)C
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].NC(=N)N
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
maintained for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with water (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The desired product was dried under vacuum for three days
|
Duration
|
3 d
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1=CC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |